molecular formula C7H8BrFN2O2S B1384937 1-(5-Bromo-2-fluoro-4-methylsulfonyl)-phenylhydrazine CAS No. 1020722-17-1

1-(5-Bromo-2-fluoro-4-methylsulfonyl)-phenylhydrazine

Cat. No. B1384937
CAS RN: 1020722-17-1
M. Wt: 283.12 g/mol
InChI Key: GADQRCLYJDAYPC-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluoro-4-methylsulfonyl)-phenylhydrazine (1-BFMSPH) is an organic compound with a wide array of potential applications in the fields of chemistry and biochemistry. Its unique structure and reactivity make it an ideal candidate for use in synthesizing other molecules, as well as for use in scientific research.

Scientific Research Applications

Synthesis and Biological Activity

  • Facile Synthesis and Biological Activity : The compound has been used in the synthesis of new groups of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, showing promising biological activity, including cytotoxic and antimicrobial properties (Sumangala et al., 2012).

  • Tandem Cyclocondensation Reaction : Utilized in a novel N-bromo sulfonamide reagent for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a tandem cyclocondensation reaction, offering advantages like high yields and clean workup (Khazaei et al., 2014).

  • Anticancer Activity : A related compound was synthesized and found to have significant anticancer activity against specific cancer cells (Miao et al., 2010).

Chemical Synthesis and Evaluation

  • Antineoplastic Agents Synthesis : The synthesis and evaluation of related sulfonylhydrazine compounds as antineoplastic agents against various cancers in mice have been documented (Hrubiec et al., 1986).

  • Development of Clickable Reagents : The compound is instrumental in the development of new clickable reagents like 1-bromoethene-1-sulfonyl fluoride for regioselective synthesis, expanding the tools available for chemical synthesis (Leng & Qin, 2018).

  • Broad-Spectrum Antineoplastic Activity : Studies on similar sulfonylhydrazine prodrugs reveal their broad-spectrum antineoplastic activity and potential in cancer therapy (Finch et al., 2001).

Methodological Advances

  • Kinetic Study for Hydrazine Derivatives : The compound is relevant in methods for determining hydrazines and related compounds, indicating its utility in analytical chemistry (Athanasiou-Malaki & Koupparis, 1989).

  • Synthesis of Nonazole Anticandidal Agents : Research on the synthesis of nonazole anticandidal agents, demonstrating the role of phenylhydrazine derivatives in developing new antifungal drugs (Ghabbour et al., 2014).

properties

IUPAC Name

(5-bromo-2-fluoro-4-methylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2O2S/c1-14(12,13)7-3-5(9)6(11-10)2-4(7)8/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADQRCLYJDAYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)F)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-fluoro-4-methylsulfonyl)-phenylhydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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